molecular formula C14H11N5S B11090058 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-3H-imidazo[4,5-b]pyridine

2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-3H-imidazo[4,5-b]pyridine

Cat. No.: B11090058
M. Wt: 281.34 g/mol
InChI Key: DJJWWEVEXJWSGT-UHFFFAOYSA-N
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Description

2-({3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}METHYL)-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The structure of this compound includes an imidazo[4,5-b]pyridine moiety fused with a benzodiazole ring, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}METHYL)-1H-1,3-BENZODIAZOLE can be achieved through various synthetic routes. One common method involves the Suzuki cross-coupling reaction, which is widely used for the formation of carbon-carbon bonds. This reaction typically requires a palladium catalyst, a base, and a suitable solvent . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality and higher efficiency. The use of automated systems and advanced analytical techniques ensures the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-({3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}METHYL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions. Substitution reactions may require the presence of a catalyst to increase the reaction rate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may yield thiols or amines. Substitution reactions may result in the formation of various substituted derivatives, depending on the nature of the substituent introduced .

Scientific Research Applications

2-({3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}METHYL)-1H-1,3-BENZODIAZOLE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-({3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}METHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. For example, the compound has been shown to induce cell cycle arrest in cancer cells by targeting key regulatory proteins involved in cell division . Additionally, it may inhibit viral replication by interfering with viral enzymes or proteins .

Properties

Molecular Formula

C14H11N5S

Molecular Weight

281.34 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylmethylsulfanyl)-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C14H11N5S/c1-2-5-10-9(4-1)16-12(17-10)8-20-14-18-11-6-3-7-15-13(11)19-14/h1-7H,8H2,(H,16,17)(H,15,18,19)

InChI Key

DJJWWEVEXJWSGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CSC3=NC4=C(N3)C=CC=N4

Origin of Product

United States

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